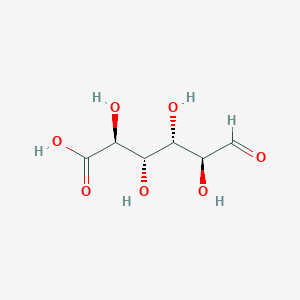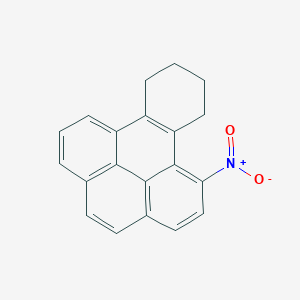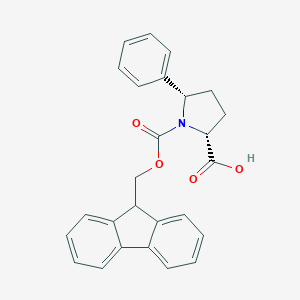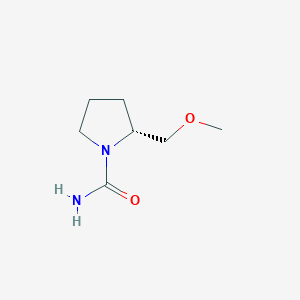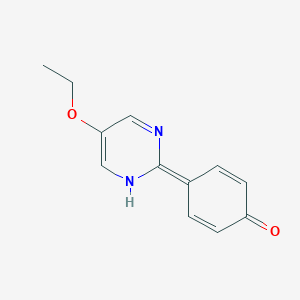
4-(5-Ethoxypyrimidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Ethoxypyrimidin-2-yl)phenol, also known as ETPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETPP is a derivative of pyrimidine and phenol, and its chemical structure consists of a pyrimidine ring attached to a phenol group via an ethoxy group.
科学研究应用
4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(5-Ethoxypyrimidin-2-yl)phenol has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In material science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been explored for its ability to act as a corrosion inhibitor and a dye for organic solar cells. In environmental science, 4-(5-Ethoxypyrimidin-2-yl)phenol has been studied for its potential use as a pesticide and a water treatment agent.
作用机制
The mechanism of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications is not fully understood. However, some studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 4-(5-Ethoxypyrimidin-2-yl)phenol has also been reported to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer.
生化和生理效应
4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cell-based assays, 4-(5-Ethoxypyrimidin-2-yl)phenol has been reported to induce cell death in cancer cells and to inhibit the replication of viruses such as HIV and hepatitis C. In animal studies, 4-(5-Ethoxypyrimidin-2-yl)phenol has been shown to reduce inflammation and tumor growth. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
4-(5-Ethoxypyrimidin-2-yl)phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity in vitro and in vivo. However, 4-(5-Ethoxypyrimidin-2-yl)phenol also has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, 4-(5-Ethoxypyrimidin-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in clinical settings are not known.
未来方向
There are several future directions for research on 4-(5-Ethoxypyrimidin-2-yl)phenol. One area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based anticancer drugs. Several studies have suggested that 4-(5-Ethoxypyrimidin-2-yl)phenol and its derivatives may have potent anticancer activity, and further research is needed to optimize their efficacy and safety. Another area of interest is the development of 4-(5-Ethoxypyrimidin-2-yl)phenol-based materials for use in various applications, such as corrosion inhibition and solar cell dyeing. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(5-Ethoxypyrimidin-2-yl)phenol in its various applications and to determine its safety and efficacy in clinical settings.
合成方法
The synthesis of 4-(5-Ethoxypyrimidin-2-yl)phenol involves the reaction of 5-ethoxypyrimidine-2,4-dione with phenol in the presence of a catalyst such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting 4-(5-Ethoxypyrimidin-2-yl)phenol product can be purified by recrystallization or chromatography techniques.
属性
CAS 编号 |
121554-73-2 |
|---|---|
产品名称 |
4-(5-Ethoxypyrimidin-2-yl)phenol |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
4-(5-ethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |
InChI 键 |
LPZAGVCKPRWHAW-UHFFFAOYSA-N |
手性 SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
SMILES |
CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |
规范 SMILES |
CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
同义词 |
Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



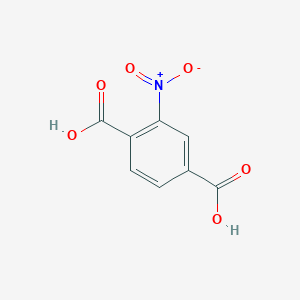
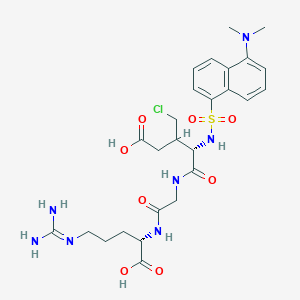
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
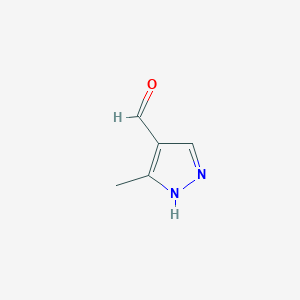
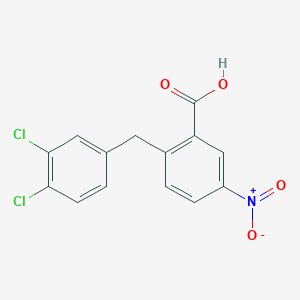
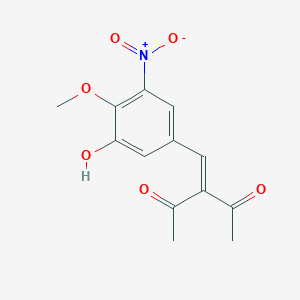
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
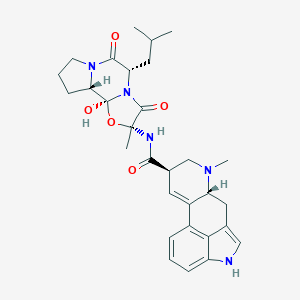
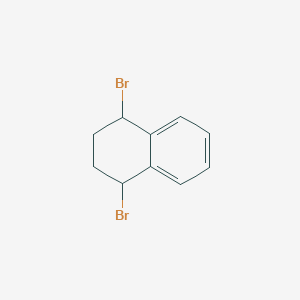
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
